

A Comparative Analysis of Dimethyltrienolone and Methyltrienolone (R1881) for Research Applications

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Compound of Interest		
Compound Name:	Dimethyltrienolone	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent synthetic androgens, **Dimethyltrienolone** (RU-2420) and Methyltrienolone (Metribolone or R1881). Both compounds are notable for their high affinity for the androgen receptor (AR) and are valuable tools in endocrinological and pharmacological research. This document aims to objectively compare their performance based on available experimental data, offering insights into their respective properties and applications.

Physicochemical Properties

Dimethyltrienolone and Methyltrienolone are structurally related synthetic anabolic-androgenic steroids (AAS) derived from nandrolone. The key structural difference lies in the presence of an additional methyl group at the 7α position in **Dimethyltrienolone**, which significantly influences its metabolic stability and binding affinity.[1]



Property	Dimethyltrienolone	Methyltrienolone (R1881)
IUPAC Name	(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenan thren-3-one	(8S,13S,14S,17S)-17-Hydroxy- 13,17-dimethyl- 1,2,6,7,8,14,15,16- octahydrocyclopenta[a]phenan thren-3-one
Chemical Formula	C20H26O2	C19H24O2
Molar Mass	298.42 g/mol	284.39 g/mol
Synonyms	RU-2420, 7α,17α- Dimethyltrenbolone	Metribolone, R1881, 17α- Methyltrenbolone
Structural Relationship	7α-methyl derivative of Methyltrienolone	

Pharmacodynamics: Receptor Binding and Potency

Both **Dimethyltrienolone** and Methyltrienolone are extremely potent agonists of the androgen receptor.[1][2] Their high affinity makes them useful as reference ligands in competitive binding assays.

Table 2.1: Comparative Receptor Binding Affinity



Ligand	Receptor	Relative Binding Affinity (RBA) %	Dissociation Constant (Kd)	Reference
Dimethyltrienolon e	Androgen Receptor (AR)	~180% (vs. Testosterone)	Not consistently reported in comparative studies	[1]
Progesterone Receptor (PR)	High, significant binding	Not consistently reported in comparative studies	[1]	
Methyltrienolone (R1881)	Androgen Receptor (AR)	1.5-2.0 fold higher than DHT	0.56 ± 0.06 nM	[3]
Progesterone Receptor (PR)	High, significant binding	Not consistently reported	[4]	
Glucocorticoid Receptor (GR)	Binds with notable affinity	Not consistently reported	[5]	_
Mineralocorticoid Receptor (MR)	Affinity similar to aldosterone (acts as an antagonist)	Not consistently reported	[6]	_
Testosterone	Androgen Receptor (AR)	100% (Reference)	-	[1]
Dihydrotestoster one (DHT)	Androgen Receptor (AR)	-	0.72 ± 0.11 nM	[3]

Note: The binding affinity data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Direct head-to-head comparative studies are limited.

Table 2.2: Comparative Anabolic and Androgenic Potency



Compound	Anabolic Potency	Androgenic Potency	Method of Assessment	Reference
Dimethyltrienolon e	>100 times that of methyltestostero ne	>100 times that of methyltestostero ne	Animal bioassays (e.g., Hershberger assay in castrated rats)	[1][7][8]
Methyltrienolone (R1881)	120 to 300 times the oral potency of methyltestostero ne	60 to 70 times the potency of methyltestostero ne	Animal bioassays (e.g., Hershberger assay in castrated rats)	[2]

Pharmacokinetics and Metabolism

The structural modifications of these synthetic androgens confer significant resistance to metabolic degradation, enhancing their oral bioavailability and potency.

- **Dimethyltrienolone**: The presence of both a 17α-methyl group and a 7α-methyl group renders it highly resistant to hepatic metabolism.[1] It is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), nor is it aromatized to estrogens.[7][8] This resistance to metabolism contributes to its extreme potency and also its significant hepatotoxicity.[1]
- Methyltrienolone (R1881): The 17α-methyl group protects the molecule from rapid first-pass metabolism in the liver, allowing for oral activity.[2] Similar to **Dimethyltrienolone**, it is not readily metabolized by 5α-reductase or aromatase.[2] However, its high metabolic stability is also associated with a high potential for hepatotoxicity.[2] Studies in human genital skin fibroblasts have shown that R1881 is not metabolized in these cells.[3]

Experimental Protocols Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.



Materials:

- Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)
- Radioligand (e.g., [3H]Methyltrienolone (R1881) or [3H]Dihydrotestosterone (DHT))
- Test compounds (**Dimethyltrienolone**, Methyltrienolone)
- Assay Buffer (e.g., Tris-HCl buffer with additives)
- Wash Buffer
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the radioligand in the assay buffer.
- Incubation: In a 96-well plate, incubate the AR preparation with the radioligand and varying concentrations of the unlabeled test compound. Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled ligand).
- Separation: After incubation to equilibrium, separate the bound from the free radioligand by vacuum filtration through the filter plates.
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test



compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

- A mammalian cell line stably or transiently transfected with an AR expression vector and a
 reporter plasmid containing an androgen-responsive element (ARE) driving the expression of
 a reporter gene (e.g., luciferase).
- Cell culture medium and supplements.
- Test compounds (**Dimethyltrienolone**, Methyltrienolone).
- Luciferase assay reagent.
- Luminometer.

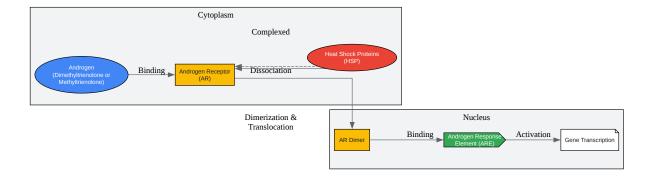
Procedure:

- Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known AR agonist).
- Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
- Cell Lysis: Lyse the cells to release the luciferase enzyme.



- Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the luciferase activity against the log concentration of the test compound to determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).

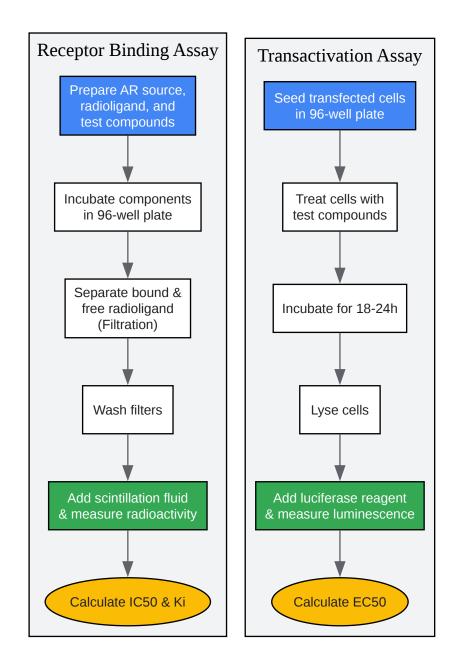
Visualizations



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Caption: Androgen Receptor Signaling Pathway.





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Caption: Experimental Workflows for Key Assays.

Conclusion

Both **Dimethyltrienolone** and Methyltrienolone (R1881) are exceptionally potent synthetic androgens that serve as invaluable tools in androgen receptor research. **Dimethyltrienolone** is distinguished by its extreme potency, likely making it one of the most powerful anabolic-androgenic steroids ever synthesized. Its high metabolic stability, conferred by the 7α -methyl



group, makes it a stable agonist for in vitro and in vivo studies. Methyltrienolone (R1881) is widely established as a high-affinity radioligand for AR binding assays due to its strong and relatively specific binding.

The choice between these two compounds will depend on the specific experimental needs. For studies requiring a maximally potent and metabolically stable AR agonist, **Dimethyltrienolone** may be the preferred choice. For standardized receptor binding assays, the well-characterized Methyltrienolone (R1881) remains a gold standard. Researchers should be mindful of the high hepatotoxicity associated with both compounds and their potential for off-target binding, particularly Methyltrienolone's affinity for the progesterone, glucocorticoid, and mineralocorticoid receptors. Careful experimental design and data interpretation are crucial when utilizing these powerful research compounds.

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References

- 1. Dimethyltrienolone | 10110-86-8 | Benchchem [benchchem.com]
- 2. Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic androgen methyltrienolone (r1881) acts as a potent antagonist of the mineralocorticoid receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyltrienolone Wikipedia [en.wikipedia.org]
- 8. Dimethyltrienolone [medbox.iiab.me]
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